3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine
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Overview
Description
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine is a chemical compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and a 1-methylpyrrolidin-3-yloxy group at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine can be achieved through several methods. One common method involves the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like benzoyl peroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its ability to act as a ligand for various biological targets.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine can be compared with other similar compounds such as:
3-bromo-2-methylpyridine: This compound has a similar bromopyridine structure but lacks the 1-methylpyrrolidin-3-yloxy group, making it less versatile in certain applications.
2-bromo-3-methylpyridine: Another similar compound with the bromine atom at the 2nd position and a methyl group at the 3rd position, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-2-[(3S)-1-methylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-13-6-4-8(7-13)14-10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLOUPDEILFFES-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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